molecular formula C10H12BrIO B1625762 2-Bromo-6-tert-butyl-4-iodophenol CAS No. 60803-27-2

2-Bromo-6-tert-butyl-4-iodophenol

Cat. No.: B1625762
CAS No.: 60803-27-2
M. Wt: 355.01 g/mol
InChI Key: UCJMCGGQBQOSQA-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butyl-4-iodophenol is an organic compound with the molecular formula C10H12BrIO It is a halogenated phenol derivative, characterized by the presence of bromine, iodine, and a tert-butyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butyl-4-iodophenol typically involves the halogenation of a phenol derivative. One common method includes the bromination and iodination of 2-tert-butylphenol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butyl-4-iodophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

2-Bromo-6-tert-butyl-4-iodophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butyl-4-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and phenol group play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-tert-butyl-4-iodophenol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-6-tert-butyl-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMCGGQBQOSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491368
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60803-27-2
Record name 2-Bromo-6-tert-butyl-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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